Product packaging for Seco Rapamycin(Cat. No.:CAS No. 147438-27-5)

Seco Rapamycin

Cat. No.: B1432363
CAS No.: 147438-27-5
M. Wt: 914.2 g/mol
InChI Key: ZAVMPSVOEQNVCP-FWSQOCJKSA-N
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Description

Overview of Macrolide Immunosuppressants and their Derivatives

Macrolide immunosuppressants are a class of drugs characterized by a large macrocyclic lactone ring. nih.gov A prominent member of this class is Rapamycin (B549165), also known as Sirolimus. nih.govtaylorandfrancis.com These compounds are known for their ability to suppress the immune system, which is why they are used in medicine, particularly in organ transplantation to prevent rejection. nih.govwikipedia.org The activity of these macrolides stems from their ability to inhibit specific signaling pathways within cells, most notably the mammalian target of rapamycin (mTOR) pathway. nih.gov Derivatives of these natural products, such as Secorapamycin A, are often created or discovered through the degradation or metabolic processes of the parent compound. caymanchem.combiomol.com These derivatives can exhibit different biological activities and properties compared to the original molecule, opening up new avenues for research and potential therapeutic uses. caymanchem.comenovatia.com

Historical Context of Rapamycin and its Metabolites in Drug Discovery

The story of Rapamycin and its derivatives is a fascinating example of how drug discovery can evolve from a natural product.

Rapamycin was first discovered in 1972 as a product of the bacterium Streptomyces hygroscopicus, which was isolated from a soil sample collected on Easter Island, known as Rapa Nui. nih.govwikipedia.orgnih.gov Initially, it was investigated for its antifungal properties, showing activity against fungi like Candida albicans. nih.govbio-rad-antibodies.comjst.go.jp However, subsequent research revealed its potent immunosuppressive and antiproliferative effects. nih.govwikipedia.orgnih.gov This discovery shifted its developmental path, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1999 as an immunosuppressant for use in kidney transplant patients. taylorandfrancis.comwikipedia.org

Secorapamycin A, also referred to as Seco Rapamycin, was identified as a primary degradation product of Rapamycin. caymanchem.comenovatia.comcaymanchem.com It is a ring-opened metabolite that forms from the parent compound. medchemexpress.commedchemexpress.com This transformation can occur non-enzymatically through a process of ester hydration followed by dehydration. caymanchem.combiomol.com Studies have shown that Rapamycin can degrade into Secorapamycin A in various conditions, including in aqueous solutions and within the cytoplasm of cells like Caco-2 cells. caymanchem.comenovatia.comumich.edu This degradation is a key aspect of Rapamycin's stability profile and has led to the isolation and characterization of Secorapamycin A as a distinct chemical entity. enovatia.com

Discovery of Rapamycin (Sirolimus) from Streptomyces hygroscopicus

Rationale for Dedicated Research on Secorapamycin A

The specific study of Secorapamycin A is driven by its unique characteristics that set it apart from its well-known parent compound.

A primary reason for the focused research on Secorapamycin A is its different biological activity profile compared to Rapamycin. While Rapamycin is a potent activator of mTORC1, Secorapamycin A is reported to not significantly affect mTOR function. caymanchem.commedchemexpress.commedchemexpress.comdcchemicals.com In fact, its potency in a thymocyte proliferation assay is less than 4% of that of Rapamycin. caymanchem.comcaymanchem.com However, despite its poor activation of mTOR, Secorapamycin A has been shown to mimic Rapamycin in its ability to inhibit the proteasome. caymanchem.com This divergence in activity—specifically the reduced immunosuppressive effect while retaining other actions—makes Secorapamycin A a compound of significant interest. Furthermore, studies have indicated that Secorapamycin A exhibits slower degradation kinetics than Rapamycin under various pH conditions, suggesting it may have prolonged therapeutic effects. enovatia.com

The unique biological profile of Secorapamycin A has opened up potential new therapeutic and research avenues. Its differential interaction with cellular pathways suggests it could be explored for applications where traditional mTOR inhibitors might be less effective or have undesirable side effects. Preliminary research suggests potential applications in cancer therapy, particularly for cancers that are resistant to standard mTOR inhibitors. It is also being investigated for its immunosuppressive properties, with the hypothesis that its distinct mechanism might lead to fewer adverse effects in the context of autoimmune diseases and organ transplantation. Additionally, as compounds that affect mTOR signaling have been linked to aging processes, the unique properties of Secorapamycin A may offer insights into developing therapies aimed at extending healthspan.

Compound Data

Below are interactive tables detailing research findings and a list of compounds mentioned in this article.

Table 1: Research Findings on Secorapamycin A

Aspect Finding Source
Origin A nonenzyme-dependent degradation product of rapamycin. caymanchem.combiomol.com caymanchem.combiomol.com
Formation Results from ester hydration followed by dehydration of rapamycin. caymanchem.combiomol.com caymanchem.combiomol.com
Immunosuppressive Potency Less than 4% of the potency of rapamycin in a thymocyte proliferation assay. caymanchem.comcaymanchem.com caymanchem.comcaymanchem.com
mTOR Activity Poorly activates mTOR. caymanchem.commedchemexpress.commedchemexpress.comdcchemicals.com caymanchem.commedchemexpress.commedchemexpress.comdcchemicals.com
Proteasome Inhibition Mimics rapamycin in its ability to inhibit the proteasome. caymanchem.com caymanchem.com
Cellular Transport Secreted from cells by P-glycoprotein. caymanchem.combiomol.com caymanchem.combiomol.com
Metabolism Metabolized to a common dihydro species, similar to rapamycin. caymanchem.combiomol.com caymanchem.combiomol.com

| Stability | Exhibits slower degradation kinetics compared to rapamycin in aqueous solutions. enovatia.com | enovatia.com |

Table 2: Mentioned Compounds

Compound Name
Secorapamycin A
Rapamycin (Sirolimus)
Temsirolimus
Everolimus
Ascomycin
Tricolimus
Dihydro Sirolimus
Bortezomib (B1684674)
Carfilzomib
Oprozomib
Torin1
Torin 2
PP242
RMC-5552
PQR626
LY335979

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H79NO13 B1432363 Seco Rapamycin CAS No. 147438-27-5

Properties

CAS No.

147438-27-5

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1

InChI Key

ZAVMPSVOEQNVCP-FWSQOCJKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC

Origin of Product

United States

Synthesis and Derivatization Strategies for Secorapamycin a

Biosynthetic Origins and Pathways of Rapamycin (B549165) Precursors

The biosynthesis of rapamycin, the precursor to Secorapamycin A, is a complex process orchestrated by a hybrid Type I modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system in the bacterium Streptomyces hygroscopicus. researchgate.netnih.gov The journey begins with a starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the shikimate pathway. researchgate.netnih.govpnas.org

The formation of DHCHC is a critical initial step. It has been demonstrated that the hydrolysis of chorismate leads to the formation of (4R,5R)-4,5-dihydroxycyclohexa-1,5-dienecarboxylic acid (DCDC), a direct precursor to DHCHC. pnas.org An essential enzyme in this conversion is RapK. pnas.org The PKS machinery then elongates the polyketide chain using extender units of (2S)-malonyl-CoA and (2S)-methylmalonyl-CoA. researchgate.net

Following the elongation of the polyketide chain, a crucial step involves the incorporation of a pipecolic acid unit, which is derived from L-lysine through the action of the enzyme lysine (B10760008) cyclodeaminase, encoded by the rapL gene. researchgate.netnih.govrsc.org The RapP enzyme, a four-domain NRPS, is responsible for adding this pipecolate to the completed polyketide chain. grantome.com Finally, RapP catalyzes the cyclization of the linear chain to form the macrolactone ring of pre-rapamycin, which then undergoes a series of post-PKS modifications to yield the final rapamycin molecule. researchgate.netnih.gov

Chemical Synthesis of Secorapamycin A from Rapamycin

Secorapamycin A is not produced biosynthetically but is rather a degradation product of rapamycin. fda.govresearchgate.net The primary route to its formation is through the chemical cleavage of rapamycin's macrocyclic ring.

Ring-Opening Mechanism: Ester Hydration and Dehydration

The conversion of rapamycin to Secorapamycin A proceeds through a two-step mechanism involving the opening of the lactone (ester) bond within the macrolide structure. researchgate.net

The initial step is ester hydration . Under aqueous conditions, particularly under basic or alkaline conditions (pH 9-11), the ester linkage at the C25 position of rapamycin undergoes hydrolysis. fda.gov This reaction leads to the formation of a ring-opened hydroxy acid intermediate. researchgate.netumich.edu

This is followed by a dehydration step. The hydroxy acid intermediate can then lose a molecule of water, often under mild acidic conditions (pH 4–6), to form the more stable Secorapamycin A, which features a new double bond.

Reaction Kinetics and Degradation Studies of Rapamycin to Secorapamycin A

The degradation of rapamycin to Secorapamycin A is a facile process, and its kinetics have been the subject of detailed investigation. researchgate.net The rate of this degradation is significantly influenced by pH.

The degradation of rapamycin follows first-order kinetics and is highly dependent on the pH of the solution. researchgate.netumich.edu The reaction is catalyzed by both specific and general bases. researchgate.netumich.edu In highly basic solutions (e.g., apparent pH 12.2), the degradation of rapamycin is dramatically accelerated, with its half-life being reduced by as much as three orders of magnitude compared to near-neutral conditions. researchgate.netumich.eduumich.edu Conversely, studies have shown that rapamycin exhibits maximum stability in the pH range of 4 to 6. researchgate.net

A study conducted in 30/70 (v/v) acetonitrile-water mixtures containing ammonium (B1175870) acetate (B1210297) buffer demonstrated this pH dependence. researchgate.netumich.edu At an apparent pH of 7.3, the half-life of rapamycin was significantly shorter in a higher concentration of the buffer (237 mM) compared to a lower concentration (23.7 mM), indicating general base catalysis. researchgate.netumich.edu

Table 1: Apparent Half-life of Rapamycin at Apparent pH 7.3

Buffer Concentration (Ammonium Acetate) Apparent Half-life (hours)
237 mM 200 researchgate.netumich.eduenovatia.com

This table is interactive. Click on the headers to sort.

A key finding from degradation studies is that Secorapamycin A is significantly more stable than its parent compound, rapamycin, under various pH conditions. researchgate.netresearchgate.net Under all studied conditions, the degradation of Secorapamycin A was found to be considerably slower than that of rapamycin. researchgate.netumich.edu For instance, in a solution with 237 mM ammonium acetate, the half-life of Secorapamycin A was 1326 hours, a stark contrast to the 201-hour half-life of rapamycin under the same conditions. arkat-usa.org

Table 2: Comparative Half-lives of Rapamycin and Secorapamycin A

Compound Buffer Condition Half-life (hours)
Rapamycin 237 mM Ammonium Acetate 201 arkat-usa.org
Secorapamycin A 237 mM Ammonium Acetate 1326 arkat-usa.org
Rapamycin 23.7 mM Ammonium Acetate 886 arkat-usa.org

This table is interactive. Click on the headers to sort.

The degradation of rapamycin yields two primary products: Secorapamycin A and a hydroxy acid formed through lactone hydrolysis. researchgate.netumich.edu There is no evidence to suggest an interconversion between these two main products. researchgate.netumich.edu

In addition to these primary products, further degradation can occur, especially under highly basic conditions, leading to fragmentation and water addition reactions. researchgate.netumich.edu In studies using rat bile, two major degradation products, identified as compounds A and B, were found to be non-enzymatically formed ring-opened metabolites of rapamycin. fda.gov Compound A was inactive, while compound B retained less than 4% of rapamycin's potency. fda.gov Other identified metabolites in blood include demethylated and hydroxylated forms of rapamycin. fda.gov

Comparative Degradation Rates of Rapamycin and Secorapamycin A

Synthetic Modifications and Analogue Development of Secorapamycin A

The structural complexity of Secorapamycin A offers multiple sites for chemical modification, enabling the development of a wide array of analogues. These modifications aim to explore the structure-activity relationship (SAR), enhance metabolic stability, and modulate the biological activity of the parent compound.

The carboxylic acid moiety of secorapamycin acid serves as a key handle for derivatization. Researchers have successfully converted secorapamycin acid into a variety of functionalized esters and amides. researchgate.netresearchgate.netresearchgate.net This approach allows for the introduction of diverse chemical groups, potentially altering the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of these derivatives is a fundamental strategy in the exploration of new analogues. googleapis.comgoogleapis.comgoogleapis.com

Beyond simple esterification and amidation, more complex structural modifications have been pursued. A sequential retro-aldol/re-aldol reaction performed on a secorapamycin amide has led to the creation of a truncated analogue, demonstrating the feasibility of shortening the macrolide backbone. researchgate.netresearchgate.net Conversely, ring-expanded rapamycin derivatives have been synthesized from secorapamycin acid. This was achieved through a sequence involving conjugate addition followed by macrolactamization under high-dilution conditions. researchgate.net These strategies allow for significant alterations to the core structure of the macrolide.

The functionalization of Secorapamycin A and its parent compound, rapamycin, must be carefully controlled to preserve the desired biological activity, which is often dependent on specific stereochemistry. nih.gov The macrolide contains numerous chiral centers and functional groups that are sensitive to both acidic and basic conditions. nih.gov Selective functionalization, for instance at the C40 oxygen of rapamycin, has been a key strategy in developing new compounds like everolimus. nih.gov

Advanced synthetic methods are required to achieve regioselective and stereoselective modifications. For example, the reduction of the C32 ketone can modulate the affinity for FKBP12 and improve chemical stability. acs.org Protecting group strategies are often essential to direct reactions to specific sites on the complex molecule. rsc.org The development of bi-steric inhibitors, which interact with both the allosteric and orthosteric binding sites of mTORC1, highlights the sophisticated chemical strategies being employed to create highly selective and potent analogues. nih.govacs.orgresearchgate.net

Table 1: Methodologies for Functionalization of Rapamycin and Secorapamycin A

Methodology Target Site/Modification Key Reagents/Conditions Outcome Reference
Esterification/Amidation Carboxylic acid Standard coupling agents Diverse ester and amide analogues researchgate.netresearchgate.net
Retro-aldol/Re-aldol Macrolide backbone Base-catalyzed Truncated analogues researchgate.netresearchgate.net
Conjugate Addition/Macrolactamization Secorapamycin acid 2-mercaptoethanol, triethylamine Ring-expanded analogues rsc.org
Selective Functionalization C40 oxygen p-nitrophenyl chloroformate, pyridine Introduction of linking groups nih.gov
Ketone Reduction C32 ketone L-selectride Modulated FKBP12 affinity, improved stability acs.orgrsc.org

A significant challenge in the therapeutic application of rapamycin and its derivatives is their chemical stability. Secorapamycin itself is a major degradation product of rapamycin, formed via hydrolysis of the lactone ring. enovatia.com However, secorapamycin exhibits slower degradation kinetics compared to rapamycin under various pH conditions, suggesting a potential advantage in terms of stability. enovatia.com

Strategies to enhance stability often focus on modifying the regions of the molecule prone to degradation, such as the beta-keto lactone at the C32 carbonyl. nih.gov Reduction of the C32 ketone is one such strategy that has been shown to improve the chemical stability of analogues. acs.org Formulation strategies are also critical. For instance, developing hydrophilic gel formulations can improve stability and skin penetration for topical applications. bmj.com The use of excipients like ethanol (B145695) can also enhance solubility and bioavailability. bmj.com Encapsulation in systems like polyethylene (B3416737) glycol-modified liposomes can also serve to protect the compound and improve its stability. researchgate.net

Table 2: Stability of Rapamycin vs. Secorapamycin

Compound Condition Observation Reference
Rapamycin Aqueous solution (pH 8.0) Degrades to secorapamycin and its dehydrated form enovatia.com
Secorapamycin Aqueous solution Significantly slower degradation than rapamycin enovatia.com
Rapamycin Highly basic solution (pH 12.2) Half-life reduced by 3 orders of magnitude compared to near-neutral pH enovatia.com
Rapamycin Hydrophilic gel formulation Stable for one year with appropriate excipients bmj.com

Methodologies for Functionalization and Stereochemical Control

Batch-to-Batch Variability and Quality Control in Synthesis

Ensuring consistency between different synthesis batches is crucial for both research and potential clinical applications. Batch-to-batch variability can arise from minor fluctuations in reaction parameters such as temperature, pH, and reagent purity.

To address this, robust quality control measures are essential. High-performance liquid chromatography (HPLC) is a primary analytical technique for assessing the purity of rapamycin and its derivatives, including separating various isomers and degradation products like secorapamycin. researchgate.netgoeverest.com Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are also vital for characterizing the compound and its impurities.

A Quality-by-Design (QbD) approach, which involves optimizing reaction parameters through design of experiments (DoE), can help minimize variability. Comprehensive documentation for each batch, including NMR and HPLC-MS spectra and defined impurity thresholds, is necessary. Furthermore, in-process controls during synthesis and rigorous specifications for starting materials and intermediates are critical for ensuring the quality and consistency of the final product. europa.eu

Molecular Mechanisms of Action and Target Identification of Secorapamycin a

Comparative Analysis of Secorapamycin A and Rapamycin’s Molecular Interactions

While structurally related, Secorapamycin A and rapamycin (B549165) exhibit fundamental differences in their molecular interactions and downstream effects.

Divergence from Direct mTOR Inhibition by Secorapamycin A

A defining characteristic of Secorapamycin A is its lack of direct inhibitory function on the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. medchemexpress.comdcchemicals.comresearchgate.net Unlike rapamycin, which forms a complex with FKBP12 to allosterically inhibit mTORC1, Secorapamycin A, despite being a metabolite, does not significantly affect mTOR activity. researchgate.netgoogle.comnih.gov This critical difference suggests that the therapeutic and biological effects of Secorapamycin A are mediated through alternative pathways, independent of the canonical mTOR signaling cascade that rapamycin is famous for. epo.org This has led to the exploration of Secorapamycin A for potential therapeutic applications where mTOR inhibition might be undesirable. google.com

FKBP12 Binding Properties and Complex Formation

Rapamycin's biological activity is initiated by its binding to the cytosolic protein FKBP12 (FK506-binding protein 12). researchgate.netgoogle.com The resulting rapamycin-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of the mTORC1 signaling pathway. nih.govdrugbank.com Secorapamycin A, which is formed by the cleavage of the lactone ring in rapamycin, retains the ability to bind to FKBP12. vulcanchem.comresearchgate.net However, the resulting Secorapamycin A-FKBP12 complex does not effectively inhibit mTOR. researchgate.net This suggests that the structural integrity of the macrocyclic ring of rapamycin is crucial for the subsequent interaction with and inhibition of mTOR. vulcanchem.com

Identification of Novel Molecular Targets for Secorapamycin A

Research has unveiled that Secorapamycin A's biological activities stem from its interaction with targets other than mTOR, most notably the proteasome.

Proteasome Inhibition by Secorapamycin A

A significant finding in the study of Secorapamycin A is its ability to inhibit the proteasome, a large protein complex responsible for degrading unnecessary or damaged proteins. epo.orgcaymanchem.combiomol.com This activity is shared with its parent compound, rapamycin, but occurs through a mechanism distinct from the competitive inhibitors that directly target the active sites of the proteasome. nih.govrsc.org

Secorapamycin A acts as an allosteric inhibitor of the proteasome. google.comnih.gov This means it binds to a site on the proteasome other than the active catalytic sites, inducing a conformational change that modulates the enzyme's activity. google.comgoogleapis.com It is hypothesized that rapamycin and its derivatives, including Secorapamycin A, bind to the α-rings of the 20S proteasome core particle. researchgate.netrsc.org This binding interferes with the proper functioning of the proteasome, including the gating mechanism that controls substrate entry into the catalytic chamber. google.comnih.gov This allosteric inhibition presents a novel approach to targeting the proteasome, potentially offering a different specificity and side-effect profile compared to active-site inhibitors. google.com

Comparative Inhibitory Effects on Proteasome Peptidase Activities

Compound ChT-L Activity Inhibition PGPH Activity Inhibition
Rapamycin Strong Strong
Secorapamycin A Weak-to-moderate Weak-to-moderate

This table summarizes the general findings on the inhibitory potency of Rapamycin and Secorapamycin A on the chymotrypsin-like (ChT-L) and post-glutamyl peptide hydrolyzing (PGPH) activities of the proteasome.

Allosteric Modulation of Proteasome Activity

Activation of Protein Tyrosine Phosphatase-1B (PTP-1B)

Secorapamycin A has been identified as a small molecule activator of Protein Tyrosine Phosphatase-1B (PTP-1B). biosynth.com Research indicates that Secorapamycin A binds to PTP-1B, leading to an increase in the enzyme's activity. biosynth.com PTP-1B is a non-receptor tyrosine phosphatase that is known to be a negative regulator of key signaling pathways, including those for insulin (B600854) and leptin. scientificarchives.comnih.gov By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP-1B attenuates insulin signaling. scientificarchives.com Therefore, the activation of PTP-1B by Secorapamycin A represents a significant molecular interaction. This activation has downstream consequences, including the inhibition of the nuclear factor kappa B (NF-κB) pathway. biosynth.com

TargetInteraction TypeObserved EffectReference
Protein Tyrosine Phosphatase-1B (PTP-1B)Binding and ActivationIncreases enzymatic activity of PTP-1B. biosynth.com

Interaction with Ion Channels (e.g., Potassium Channels)

In addition to its effects on enzymes, Secorapamycin A has been demonstrated to interact with ion channels. biosynth.com Specifically, it has been shown to inhibit certain ion channels, such as potassium channels. biosynth.com This inhibitory action distinguishes its pharmacological profile. For context, its parent compound, rapamycin, has been identified as a novel activator of TRPM8 channels, which are involved in cold sensation. nih.gov The inhibition of potassium channels by Secorapamycin A suggests a distinct mechanism of influencing cellular electrophysiology and ion homeostasis.

Binding to Receptors (e.g., HER2 Ligand Binding Domain)

Secorapamycin A exhibits the ability to bind to specific receptors, including the ligand-binding domain of the human epidermal growth factor receptor 2 (HER2). biosynth.com HER2 is a member of the epidermal growth factor (EGF) receptor family of receptor tyrosine kinases. cancerindex.orgbiochempeg.com Unlike other members of its family, HER2 does not have its own known ligand; it functions by forming heterodimers with other ligand-bound EGFR family members, which enhances the activation of downstream signaling pathways. cancerindex.orgoncologynurse-ce.com The binding of Secorapamycin A to the HER2 ligand-binding domain suggests a potential mechanism for modulating the activity of this important receptor, which is often overexpressed in certain types of cancer cells. biosynth.comcancerindex.org

Downstream Signaling Pathway Modulation by Secorapamycin A

Disruption of mTOR Kinase Activity and Associated Pathways (where relevant)

A critical aspect of the molecular action of Secorapamycin A is its relationship with the mammalian target of rapamycin (mTOR) pathway. Unlike its parent compound, rapamycin, which is a canonical allosteric inhibitor of mTOR, Secorapamycin A is reported not to affect mTOR function directly. medchemexpress.commedchemexpress.comcaymanchem.comnih.gov This distinction is significant, as mTOR is a central kinase that regulates a multitude of cellular processes, including cell growth, proliferation, and protein synthesis. drugbank.comaging-us.comnih.gov While Secorapamycin A poorly activates mTOR, it does mimic rapamycin's ability to inhibit the proteasome, suggesting an alternative, mTOR-independent mechanism of action. caymanchem.comnih.gov

Inhibition of Nuclear Factor Kappa B (NF-κB) Pathway

Secorapamycin A has been found to inhibit the nuclear factor kappa B (NF-κB) pathway. biosynth.com This inhibition is a resulting effect of its activation of PTP-1B. biosynth.com The NF-κB signaling pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. nih.gov Proteasome inhibition, a known activity of Secorapamycin A, is also recognized as a mechanism that can lead to the suppression of NF-κB signaling. nih.govresearchgate.net The ability of Secorapamycin A to suppress this pathway highlights a key downstream consequence of its primary molecular interactions.

Effects on Cellular Processes and Protein Synthesis

The molecular interactions of Secorapamycin A culminate in significant effects on cellular functions. Research has shown that Secorapamycin A can inhibit cell proliferation by inhibiting protein synthesis. biosynth.com While the mTOR pathway is a primary regulator of protein synthesis, the action of Secorapamycin A appears to be independent of this pathway. medchemexpress.comaging-us.comembopress.org Instead, its effects on cellular processes may be linked to its other identified activities. For instance, Secorapamycin A shares proteasome-targeting properties with rapamycin. nih.gov The proteasome is an essential complex for protein degradation, and its inhibition can profoundly affect cellular proteostasis and lead to apoptosis. nih.govgoogle.com

Downstream Pathway/ProcessEffect of Secorapamycin AAssociated MechanismReference
mTOR Kinase ActivityNot affectedDistinct from its parent compound, rapamycin. medchemexpress.commedchemexpress.comcaymanchem.comnih.gov
NF-κB PathwayInhibitionResulting from PTP-1B activation. biosynth.com
Protein SynthesisInhibitionLeads to inhibition of cell proliferation. biosynth.com
Proteasome FunctionAllosteric InhibitionMimics rapamycin's effect on the proteasome. caymanchem.comnih.gov

Role in Calcium Homeostasis

Secorapamycin A is suggested to play a role in the maintenance of calcium homeostasis within the endoplasmic reticulum (ER), a critical function for normal cellular signaling. nih.gov While direct and extensive studies on Secorapamycin A's specific impact on calcium regulation are limited, its known mechanism as a proteasome inhibitor provides a basis for its potential effects. Inhibition of the proteasome is known to induce ER stress, a condition that is intricately linked with alterations in intracellular calcium homeostasis. nih.gov

Mechanistic Studies on the Allosteric Regulation by Secorapamycin A

Secorapamycin A, the primary open-ring metabolite of rapamycin, exhibits a molecular mechanism of action that is distinct from its parent compound. nih.govnih.gov While rapamycin's canonical function is the allosteric inhibition of the mammalian target of rapamycin (mTOR) kinase, Secorapamycin A does not affect mTOR function. nih.govnih.govresearchgate.net Instead, research has identified Secorapamycin A as an allosteric inhibitor of the 20S proteasome, the catalytic core of the cell's primary protein degradation machinery. nih.govnih.gov

The allosteric regulation by Secorapamycin A does not involve direct competition with substrates at the proteasome's active catalytic sites. nih.govresearchgate.net Instead, the compound binds to specific grooves located on the α-face of the 20S core particle. nih.govnih.gov This binding event induces long-range conformational changes that impact the proteasomal gate, an element located in the center of the α-ring that is responsible for regulating the entry of substrate proteins into the catalytic chamber. nih.govgoogle.com By affecting the dynamics of this gate, Secorapamycin A interferes with the normal processing of proteins, including those tagged for degradation with ubiquitin. nih.gov

This mechanism is shared with rapamycin and other analogs, which also target the proteasome allosterically. nih.govnih.gov Studies on rapamycin have quantified its inhibitory effect on the different peptidase activities of the proteasome, with Secorapamycin A demonstrating these same proteasome-targeting properties. nih.govnih.gov The inhibition is reversible and affects chymotrypsin-like (ChT-L) and post-glutamyl peptide hydrolyzing (PGPH) activities at low micromolar concentrations. nih.govresearchgate.net This allosteric modulation presents a novel mechanism for influencing proteasome function, distinct from the competitive inhibitors that target the active sites directly. google.com

Interactive Data Tables

Table 1: Inhibitory Concentration (IC50) of Rapamycin on 20S Proteasome Peptidase Activities

Note: Secorapamycin A is reported to share the proteasome-targeting properties of its parent compound, rapamycin. The following data for rapamycin provides a reference for the allosteric inhibitory effects.

Peptidase ActivityIC50 (μM)
Chymotrypsin-like (ChT-L)1.9
Trypsin-like (T-L)0.4

Data sourced from references nih.govresearchgate.net. The table shows the half-maximal inhibitory concentration (IC50) values for rapamycin against the chymotrypsin-like and trypsin-like activities of the 20S proteasome.

Biological Activities and Preclinical Investigations of Secorapamycin a

In Vitro Studies on Cellular Models

Secorapamycin A, the ring-opened degradation product of Sirolimus (rapamycin), has been the subject of various preclinical investigations to characterize its biological and metabolic profile. medchemexpress.comglpbio.combiomol.com These studies, primarily conducted in vitro using cellular models, have sought to understand its metabolic fate, cellular transport, and pharmacological activity compared to its parent compound.

The metabolic disposition of Secorapamycin A has been evaluated in various human-derived in vitro systems, including liver and jejunal mucosal homogenates, as well as in Caco-2 cell monolayers, a widely used model for the intestinal barrier. medchemexpress.comglpbio.comnih.gov In experiments, a 20 μM concentration of Secorapamycin A was incubated with these homogenates to determine its metabolic conversion. medchemexpress.comglpbio.comdcchemicals.com Studies using Caco-2 cell monolayers have provided insights into both metabolism and cellular permeability. glpbio.comdcchemicals.com When Secorapamycin A was applied to the apical side of Caco-2 monolayers, very low amounts of the compound were detected in the basolateral compartment after a 4-hour incubation, suggesting limited permeability across the cell layer. glpbio.comdcchemicals.com

A key metabolic pathway identified for Secorapamycin A is its conversion to a ring-opened dihydro metabolite, designated as M2. nih.govresearchgate.net This metabolite was consistently produced when Secorapamycin A was incubated with human liver, jejunal mucosal, and Caco-2 homogenates. medchemexpress.comglpbio.comdcchemicals.com Interestingly, when Sirolimus itself was studied in Caco-2 cells, M2 was found to be the major intracellular product detected. nih.gov The proposed pathway involves the initial intracellular degradation of Sirolimus to Secorapamycin A, which is then further metabolized to M2. nih.govresearchgate.net However, when purified Secorapamycin A was added to the apical side of Caco-2 cells, M2 was not detected within the cells, a finding attributed to the extremely low permeability of Secorapamycin A across the apical membrane. nih.gov

The formation of the M2 metabolite from Secorapamycin A is an enzymatic process dependent on the presence of the cofactor NADPH (Nicotinamide Adenine (B156593) Dinucleotide Phosphate). medchemexpress.comnih.govresearchgate.net This dependency was demonstrated across all tested homogenates, including those from the liver, jejunal mucosa, and Caco-2 cells. medchemexpress.comglpbio.comdcchemicals.com The reaction is catalyzed by an as-yet-unidentified non-microsomal enzyme. nih.govresearchgate.net Notably, the formation of M2 was not affected by high concentrations (100 μM) of ketoconazole, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. medchemexpress.comnih.gov This indicates that CYP3A4, a primary enzyme in the metabolism of the parent compound Sirolimus, is not involved in the conversion of Secorapamycin A to M2. medchemexpress.comnih.govfda.gov

Table 1: Metabolism of Secorapamycin A in Human Tissue Homogenates
In Vitro SystemSubstrateMajor Metabolite FormedCofactor DependenceEffect of Ketoconazole (CYP3A4 Inhibitor)Reference
Human Liver HomogenatesSecorapamycin A (20 μM)Dihydro Sirolimus (M2)NADPHNo Inhibition medchemexpress.comglpbio.comnih.gov
Human Jejunal Mucosal HomogenatesSecorapamycin A (20 μM)Dihydro Sirolimus (M2)NADPHNo Inhibition medchemexpress.comglpbio.comnih.gov
Caco-2 Cell HomogenatesSecorapamycin A (20 μM)Dihydro Sirolimus (M2)NADPHNo Inhibition medchemexpress.comglpbio.com

P-glycoprotein (P-gp), an efflux transporter protein, plays a significant role in the cellular transport of Secorapamycin A. biomol.comcaymanchem.com Studies have shown that Secorapamycin A is actively secreted from cells by P-gp. biomol.comnih.govcaymanchem.com This was investigated using Caco-2 cell monolayers. When Secorapamycin A was applied to the basolateral compartment, both Secorapamycin A and its metabolite M2 were found in the apical compartment, indicating transport out of the cell. glpbio.comnih.gov The involvement of P-gp was confirmed by using LY335979, a specific P-gp inhibitor. The presence of LY335979 reduced the transport of Secorapamycin A to the apical compartment. glpbio.comnih.gov This inhibition of efflux also led to an increase in the amount of M2 observed in both the apical and basolateral compartments, as more Secorapamycin A was retained intracellularly and available for metabolism. glpbio.com

Table 2: Effect of P-glycoprotein Inhibitor on Secorapamycin A Transport in Caco-2 Cells (Basolateral Dosing)
CompoundConditionObservation in Apical CompartmentReference
Secorapamycin AControlReadily detected glpbio.comnih.gov
Secorapamycin A+ LY335979 (P-gp Inhibitor)Decreased flux glpbio.comnih.gov
Dihydro Sirolimus (M2)+ LY335979 (P-gp Inhibitor)Increased amount glpbio.com

The effect of Secorapamycin A on cell proliferation has been explored, particularly in cancer cell lines. In one study, the proliferation of MCF7 breast carcinoma cells was assessed after a 48-hour treatment. When used as a single agent, Secorapamycin A did not impede the proliferation of these cells. google.com However, a significant inhibitory effect was observed when Secorapamycin A was combined with the proteasome inhibitor bortezomib (B1684674), where the number of live cells dropped to less than half of the control number. google.com This suggests a potential synergistic interaction, though Secorapamycin A itself shows little direct anti-proliferative activity in this model. google.com

To evaluate its immunosuppressive potential relative to its parent compound, Secorapamycin A has been tested in thymocyte proliferation assays. These assays measure the ability of a compound to inhibit the proliferation of T-cells, a key function of immunosuppressive drugs. The results consistently demonstrate that Secorapamycin A is significantly less potent than Sirolimus. biomol.comfda.govcaymanchem.com Research indicates that Secorapamycin A possesses less than 4% of the potency of rapamycin (B549165) in inhibiting thymocyte proliferation. biomol.comfda.govcaymanchem.com

NADPH-Dependent Metabolism

Cell Proliferation Inhibition Studies

Preclinical Therapeutic Potential of Secorapamycin A

Secorapamycin A, a derivative of rapamycin, has demonstrated significant therapeutic potential in preclinical research, particularly in the fields of cancer therapy and immunosuppression. google.com Its unique mechanism of action distinguishes it from its parent compound, rapamycin, offering potential advantages in various therapeutic contexts.

Preclinical studies have highlighted the prospective role of Secorapamycin A in oncology. google.comgoogleapis.com Its anticancer activities are linked to its ability to target the proteasome in cancer cells. google.com

While standard mTOR inhibitors like rapamycin and its analogs have shown efficacy in cancer treatment, resistance often develops. nih.govnih.gov Secorapamycin A's distinct interaction with mTOR pathways suggests its potential utility in treating cancers that have become resistant to conventional mTOR inhibitors.

Research has shown that Secorapamycin A can work synergistically with proteasome inhibitors, such as bortezomib. google.comgoogleapis.com This combination has been found to be more effective at inhibiting the proliferation of cancer cells than either drug used alone. googleapis.com For instance, in preclinical models, the combination of Secorapamycin A and bortezomib demonstrated a strong synergistic effect in impeding the proliferation of HeLa cervical carcinoma cells and MDA-MB-231 triple-negative breast cancer cells. googleapis.com

The mechanism behind this synergy involves the enhanced inhibition of the proteasome. google.com When used together, Secorapamycin A and bortezomib inhibit the chymotrypsin-like (ChT-L) peptidase activity of the 20S proteasome more effectively than when used individually. google.com

Interactive Data Table: Synergistic Effects of Secorapamycin A and Bortezomib on Cancer Cell Viability

Cell LineTreatmentConcentrationEffect on Cell ViabilityCombination Index (CI)Source
MDA-MB-231 (Triple-Negative Breast Cancer)Bortezomib (BZ) alone745 nMEC50N/A googleapis.com
MDA-MB-231 (Triple-Negative Breast Cancer)Secorapamycin A (sR) alone869 nMEC50N/A googleapis.com
MDA-MB-231 (Triple-Negative Breast Cancer)Bortezomib + Secorapamycin AVariousStrong Synergism<0.3 googleapis.com
HeLa (Cervical Carcinoma)Bortezomib or Secorapamycin A aloneHigh nanomolarRefractoryN/A googleapis.com
HeLa (Cervical Carcinoma)Bortezomib + Secorapamycin ANot specifiedImpeded proliferationNot specified googleapis.com

A significant challenge in cancer therapy is the development of resistance to targeted agents like bortezomib. Preclinical evidence suggests that Secorapamycin A may be effective in treating cancers that have developed resistance to bortezomib. google.compatentguru.com This indicates a potential role for Secorapamycin A in overcoming a critical mechanism of drug resistance in oncology.

*Interactive Data Table: Preclinical Efficacy of Secorapamycin A in Bortezomib-Resistant Cancer

Cancer TypeDrugKey FindingSource
Bortezomib-Resistant CancersSecorapamycin AAddresses the treatment of bortezomib-resistant cancers, potentially in combination with a second proteasome inhibitor. google.com
Myeloma Cultured Cells (RPMI 8226)Secorapamycin A (sR)Toxic to myeloma cells. At 48 hours of treatment, a decrease in live cells was observed. google.com

Similar to its parent compound rapamycin, Secorapamycin A exhibits immunosuppressive properties. google.com This activity is primarily due to its ability to inhibit the activation of T- and B-cells by binding to the FK-binding protein 12 (FKBP12) and subsequently affecting the mTOR pathway. google.com

The immunosuppressive effects of Secorapamycin A suggest its potential application in preventing organ transplant rejection. google.com Lifelong immunosuppression is crucial for transplant recipients to prevent their immune systems from attacking the new organ. transplant.bc.ca While standard immunosuppressants like calcineurin inhibitors are effective, they can have significant side effects. nih.gov The unique mechanism of Secorapamycin A may offer a safer alternative with potentially fewer adverse effects compared to other immunosuppressants.

Immunosuppression Research

Differential Effects on T-cell and B-cell Activation

The parent compound, rapamycin, is a potent immunosuppressant that inhibits the activation and proliferation of both T-cells and B-cells, primarily by blocking their response to interleukin-2 (B1167480) (IL-2) and other growth factors. frontiersin.orgscielo.br It suppresses cytokine-driven T-cell proliferation, preventing progression from the G1 to S phase of the cell cycle. scielo.br In B-cells, rapamycin has been shown to inhibit growth, prevent proliferation and survival stimulated by B-cell activating factor (BAFF), and affect early B lineage cells. nih.gov

In contrast, studies on Secorapamycin A indicate a significantly diminished immunosuppressive capacity. Its potency in a thymocyte (T-cell precursor) proliferation assay was found to be less than 4% of that of rapamycin, demonstrating a substantial loss of activity against T-cells following the opening of the macrocyclic ring. frontiersin.org While direct, comparative studies on its differential effects are limited, one investigation noted that Secorapamycin A is toxic to RPMI 8226 myeloma cultured cells, a line derived from B-cells. frontiersin.org This suggests that while its classical immunosuppressive action via inhibition of lymphocyte proliferation is greatly reduced, it may exert other cytotoxic effects on certain cell lineages.

FeatureRapamycin (Sirolimus)Secorapamycin AReference
T-Cell Proliferation Potent inhibitor<4% the potency of rapamycin frontiersin.org
B-Cell Line (RPMI 8226) Effect Growth-inhibitoryToxic to cultured cells frontiersin.orgnih.gov
Primary Mechanism Inhibits response to IL-2, blocks G1 to S phase progressionGreatly reduced immunosuppressive activity frontiersin.orgscielo.br

Aging and Longevity Research

Rapamycin has garnered significant attention in geroscience for its ability to extend lifespan in various model organisms, from yeast to mice. nih.govmdpi.comresearchgate.net Its effects are linked to the inhibition of the mTOR pathway, a central regulator of cellular metabolism and growth that is deeply implicated in the aging process. asianjpr.commedchemexpress.com

Influence on Aging Processes via mTOR Signaling (indirectly)

The mTOR signaling pathway is a critical regulator of cellular processes such as growth, protein synthesis, and autophagy, all of which are connected to the hallmarks of aging. asianjpr.com Hyperactivation of mTOR signaling is associated with accelerated aging and age-related diseases. medchemexpress.com Rapamycin's ability to inhibit mTOR complex 1 (mTORC1) is considered the primary mechanism behind its pro-longevity effects, as this inhibition can mimic some of the benefits of caloric restriction. asianjpr.com

Secorapamycin A's connection to aging research is indirect and based on its status as a derivative of rapamycin. Preliminary discussions in the scientific community suggest that because it is a compound that affects mTOR signaling (albeit by being a much less potent inhibitor), its unique profile could offer insights for developing therapies to extend healthspan. It is reported that Secorapamycin A does not significantly affect mTOR function directly, which distinguishes it from its parent compound. This dramatic loss of mTOR-inhibiting activity upon ring-opening underscores the importance of the macrocyclic structure for rapamycin's influence on aging processes.

Studies in Inflammatory Conditions

The parent compound, rapamycin, possesses known anti-inflammatory properties. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, thereby reducing the production of inflammatory mediators like nitric oxide and prostaglandins. This activity contributes to its therapeutic profile beyond simple immunosuppression.

Direct research into the anti-inflammatory activities of Secorapamycin A is limited. While the potential for proteasome inhibitors to act as anti-inflammatory drugs has been noted, and Secorapamycin A does exhibit proteasome inhibition, specific studies in inflammatory models are scarce. frontiersin.org The significant structural and functional differences between rapamycin and Secorapamycin A, particularly the latter's reduced systemic immunosuppressive action, necessitate dedicated research to define any potential anti-inflammatory role it might have.

Structure-Activity Relationship (SAR) Studies of Secorapamycin A and its Analogues

Structure-activity relationship (SAR) studies analyze how a molecule's chemical structure relates to its biological activity. Such studies have been crucial in understanding why Secorapamycin A has a biological profile so different from that of rapamycin and have guided efforts to create new analogues.

Identification of Key Structural Features for Biological Activity

The defining structural difference between rapamycin and Secorapamycin A is the cleaved lactone bond in the macrocycle. This single change from a macrocyclic to a linear (seco) structure is responsible for the dramatic reduction in its ability to inhibit mTOR and suppress the immune system. frontiersin.org The intact macrocyclic ring of rapamycin is essential for correctly positioning the "binding domain" (which engages the intracellular receptor FKBP12) and the "effector domain" (which, as part of the FKBP12-ligand complex, binds to and inhibits mTOR). The opening of the ring disrupts this necessary conformation, leading to a significant loss of function.

In one study focused on creating analogues of Secorapamycin A, the free carboxylic acid resulting from the ring-opening was used as a chemical handle. Researchers prepared a variety of new esters and amides at this position in an attempt to restore or modify the compound's biological profile. However, these modifications did not result in any significant improvement in activity, further highlighting that the macrocyclic scaffold itself, not just a specific functional group, is the key feature for rapamycin's potent biological effects.

Compound/AnalogueModification from Secorapamycin ABiological Activity OutcomeReference
Secorapamycin A Ring-opened rapamycinSignificantly less active than rapamycin
Ester Analogues Condensation of various esters with the liberated acidNo significant improvement in activity
Amide Analogues Condensation of various amides with the liberated acidNo significant improvement in activity

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that builds mathematical relationships between the chemical structure and the biological activity of a series of compounds. These models are used to predict the activity of new molecules before they are synthesized. In the field of mTOR inhibitors, 3D-QSAR and molecular docking studies have been employed to design novel analogues of rapamycin and other mTOR-targeting compounds with improved properties. These approaches help identify the crucial physicochemical and structural features that govern a compound's ability to bind to its target.

However, a review of the available scientific literature reveals no specific QSAR studies focused on Secorapamycin A or its unique open-ring structure. The existing QSAR research has been directed towards designing new macrocyclic rapamycin analogues (rapalogs) or other classes of ATP-competitive mTOR kinase inhibitors. The lack of potent biological activity for Secorapamycin A and its simple analogues has likely limited the motivation to develop QSAR models for this specific chemical scaffold.

Pharmacological and Disposition Studies

Absorption and Bioavailability Research

The Caco-2 cell monolayer model, which simulates the human intestinal epithelial barrier, has been instrumental in evaluating the permeability of Secorapamycin A. medtechbcn.comevotec.com In these studies, when a 20 μM concentration of Secorapamycin A was applied to the apical (absorptive) side of the Caco-2 cell monolayers, very little of the compound was detected in the basolateral (blood) compartment after a 4-hour incubation period. dcchemicals.commedchemexpress.commedchemexpress.com Similarly, low levels were found within the cellular fraction itself. medchemexpress.commedchemexpress.com

Interestingly, when Secorapamycin A was applied to the basolateral side, both the parent compound and its metabolite, M2, were readily detected in the apical compartment. medchemexpress.commedchemexpress.com This suggests that Secorapamycin A is a substrate for an apical efflux transporter, like P-glycoprotein (P-gp). medchemexpress.comresearchgate.net The addition of LY335979, a P-gp inhibitor, decreased the transport of Secorapamycin A from the basolateral to the apical compartment. medchemexpress.commedchemexpress.com This further supports the role of P-gp in the efflux of the compound. researchgate.net

ConditionObservation in Basolateral CompartmentObservation in Apical CompartmentImplication
Apical Application Little Secorapamycin A detected medchemexpress.commedchemexpress.comM2 became detectable with P-gp inhibitor medchemexpress.comLow absorptive permeability researchgate.net
Basolateral Application -Secorapamycin A and M2 readily detected medchemexpress.commedchemexpress.comSubstrate for apical efflux transporter medchemexpress.commedchemexpress.com
Basolateral Application + P-gp Inhibitor Increased M2 detected medchemexpress.comDecreased flux of Secorapamycin A medchemexpress.commedchemexpress.comConfirms P-gp mediated efflux medchemexpress.comresearchgate.net

This table summarizes the findings from in vitro studies on Caco-2 cell monolayers.

The findings from Caco-2 cell studies, where minimal amounts of Secorapamycin A traversed from the apical to the basolateral side, point towards either very limited absorption or rapid metabolism within the intestinal cells. medchemexpress.commedchemexpress.com Research has indicated that Secorapamycin A is essentially impermeable to the apical membrane, which strongly suggests that limited absorption is a primary factor. researchgate.net The rapid conversion to other metabolites within the cell homogenates also contributes to its low systemic availability as the parent compound. medchemexpress.commedchemexpress.com

Studies in Caco-2 Cell Monolayers

In Vivo Metabolism and Metabolite Identification

Secorapamycin A undergoes metabolic transformation in key biological tissues. medchemexpress.commedchemexpress.com

A significant metabolic pathway for Secorapamycin A is its conversion to dihydro sirolimus, a metabolite also referred to as M2. dcchemicals.commedchemexpress.commedchemexpress.com This conversion has been observed in incubations with human liver and jejunal mucosal homogenates, as well as in Caco-2 cell homogenates. medchemexpress.commedchemexpress.comresearchgate.net The metabolic process is dependent on the presence of NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). dcchemicals.commedchemexpress.commedchemexpress.com Notably, the formation of M2 from Secorapamycin A was not inhibited by a high concentration (100 μM) of ketoconazole, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. dcchemicals.commedchemexpress.commedchemexpress.com This indicates that the conversion is carried out by a non-microsomal, NADPH-dependent enzyme rather than CYP3A4. researchgate.net

Degradation Kinetics and Stability in Biological Environments

Studies comparing the degradation kinetics of Secorapamycin A with its parent compound, rapamycin (B549165), have demonstrated that Secorapamycin A is significantly more stable. enovatia.comresearchgate.netumich.eduumich.edu In aqueous solutions under various pH conditions, the degradation of Secorapamycin A was found to be considerably slower than that of rapamycin. enovatia.comumich.edu

For instance, in a study using a 30/70 vol/vol acetonitrile-water mixture with 23.7 mM of ammonium (B1175870) acetate (B1210297) (apparent pH 7.3), the apparent half-life of rapamycin was 890 hours. enovatia.comresearchgate.netumich.edu In a highly basic solution (apparent pH 12.2), rapamycin's half-life was reduced by three orders of magnitude. enovatia.comresearchgate.netumich.edu In contrast, Secorapamycin A showed much slower degradation under similar conditions. umich.edu When stored in solutions containing ammonium acetate for 19 days, only a 6% to 15% decrease in Secorapamycin A concentration was observed, precluding a more detailed kinetic analysis due to the slow rate. umich.edu This enhanced stability suggests a lower propensity for non-enzymatic degradation compared to rapamycin. enovatia.comumich.edu

CompoundCondition (Apparent pH 7.3)Degradation Rate
Rapamycin 23.7 mM MeCOONH4Half-life of 890 hours enovatia.comumich.edu
Secorapamycin A 23.7 mM & 237 mM MeCOONH46-15% degradation over 19 days umich.edu

This table provides a comparative view of the degradation of Rapamycin and Secorapamycin A under specific experimental conditions.

Factors Influencing Stability (e.g., pH conditions)

The stability of Secorapamycin A in aqueous solutions is significantly influenced by pH. Research indicates that Secorapamycin A generally exhibits greater stability and slower degradation kinetics compared to its parent compound, rapamycin, across various pH levels. enovatia.comumich.edu

Studies comparing the degradation of rapamycin and Secorapamycin A in aqueous solutions have shown that both compounds are subject to specific and general base catalysis. enovatia.comumich.edu However, the degradation of Secorapamycin A is considerably slower. enovatia.comumich.eduresearchgate.net For instance, in a study conducted in 30/70 (v/v) acetonitrile-water mixtures, the degradation kinetics followed a first-order rate law. enovatia.comumich.edu At an apparent pH of 12.2 (using NaOH), rapamycin's half-life was reduced by three orders of magnitude compared to its half-life in a solution with an apparent pH of 7.3 (using ammonium acetate). enovatia.comumich.edu In contrast, Secorapamycin A demonstrated a significantly longer half-life under all tested conditions. enovatia.comumich.edu

In highly basic solutions, both rapamycin and Secorapamycin A undergo degradation, leading to fragmentation and water addition reactions. enovatia.comumich.eduresearchgate.net The primary degradation products of rapamycin include isomers of Secorapamycin A and a hydroxy acid formed through lactone hydrolysis. enovatia.comumich.edu The stability of these products is also pH-dependent, as they rapidly decay in highly basic conditions. umich.edu

Conversely, under mild acidic conditions (pH 4–6), a diol intermediate of rapamycin is dehydrated to form the open-chain Secorapamycin A. This suggests that the formation of Secorapamycin A is favored under these acidic conditions, while its degradation is accelerated under highly alkaline conditions. The synthesis of Secorapamycin A itself involves hydrolysis of rapamycin's macrocyclic ester bond under aqueous alkaline conditions (pH 9-11) to form an intermediate, which is then dehydrated under mild acidic conditions.

The table below summarizes the comparative degradation kinetics of Rapamycin and Secorapamycin A under different pH conditions, as observed in a study using acetonitrile-water mixtures. enovatia.comumich.edu

Future Directions and Research Gaps for Secorapamycin a

Deeper Elucidation of Secondary and Tertiary Molecular Targets

Current knowledge suggests that Secorapamycin A, unlike its parent compound rapamycin (B549165), does not significantly affect mTOR function. medchemexpress.comdcchemicals.com This distinction underscores the need to identify and characterize its primary, secondary, and tertiary molecular targets to understand its unique biological profile. While rapamycin's mechanism involves forming a complex with FKBP12 to inhibit mTOR, Secorapamycin A's interactions within the cell are less understood. nih.gov

Initial research has pointed towards the 20S proteasome as a potential target for Secorapamycin A, where it is suggested to act as an allosteric inhibitor by binding to grooves on the α-ring. nih.gov This interaction is distinct from competitive inhibitors that target the catalytic sites. Further studies are needed to confirm and detail this interaction and to identify other potential binding partners. A comprehensive understanding of these off-target effects is critical for predicting both efficacy and potential side effects.

Future research should employ a multi-pronged approach to uncover these targets:

Affinity-based proteomics: This can identify proteins that directly bind to Secorapamycin A.

Chemo-proteomic profiling: This technique can map the cellular targets of Secorapamycin A in a broader, more unbiased manner.

Computational modeling and docking studies: These can predict potential binding sites and interactions with various proteins, guiding further experimental validation. nih.gov

By systematically identifying and validating these molecular targets, a more complete picture of Secorapamycin A's mechanism of action will emerge, paving the way for more targeted therapeutic applications.

Advanced Structural Biology Studies of Secorapamycin A-Target Complexes

To date, detailed structural information on Secorapamycin A bound to its putative targets is lacking. While the structure of the rapamycin-FKBP12-mTOR complex is well-characterized, the conformational changes that occur upon ring-opening and how these affect target binding for Secorapamycin A are unknown. nih.gov

Advanced structural biology techniques are essential to bridge this knowledge gap. High-resolution methods such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide atomic-level details of Secorapamycin A in complex with its targets, such as the 20S proteasome. acs.org These studies would reveal the precise binding mode, the key interacting residues, and any conformational changes induced in both the compound and the target protein upon binding.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study the solution-state dynamics of these complexes, providing insights into the flexibility and conformational landscape of the interactions. nih.gov Understanding these structural details is paramount for the rational design of next-generation analogues with improved affinity and specificity.

Development of Advanced In Vitro and In Vivo Models for Efficacy and Safety

To better predict the clinical potential of Secorapamycin A, a shift towards more physiologically relevant preclinical models is necessary. Traditional 2D cell cultures often fail to replicate the complexity of human tissues, leading to poor translation of in vitro findings to in vivo outcomes. mdpi.comfrontiersin.org

The development and utilization of advanced in vitro models, such as 3D organoids and organ-on-a-chip (OOC) systems, can provide a more accurate assessment of Secorapamycin A's efficacy and safety. mdpi.comlek.com These models can recapitulate key aspects of human tissue architecture and function, offering a better platform for studying drug metabolism, transport, and toxicity. For instance, Caco-2 cell monolayers have been used to investigate the metabolism and transport of Secorapamycin A, but more complex gut-on-a-chip models could provide more comprehensive data. medchemexpress.commedchemexpress.com

In parallel, the development of sophisticated in vivo models is crucial. This includes creating humanized animal models and patient-derived xenograft (PDX) models that more closely mimic human diseases. fda.gov These models can be instrumental in evaluating the in vivo efficacy of Secorapamycin A in specific disease contexts, such as cancer, and for conducting more predictive pharmacokinetic and pharmacodynamic studies. acs.org Physiologically based pharmacokinetic (PBPK) modeling can further help in extrapolating data from in vitro and animal studies to predict human pharmacokinetics.

Exploration of New Therapeutic Applications Beyond Current Scope

The distinct biological profile of Secorapamycin A suggests that its therapeutic applications may extend beyond those of rapamycin. While research has touched upon its potential in cancer therapy and immunosuppression, a systematic exploration of other disease areas is warranted. google.com

Given its reported interaction with the proteasome, there is a strong rationale to investigate its potential in treating diseases associated with proteasome dysfunction, such as certain neurodegenerative diseases and cancers. nih.govgoogle.com Its potential immunomodulatory effects, possibly differing from rapamycin due to its altered mTOR activity, could be beneficial in autoimmune diseases with a different side-effect profile.

Furthermore, the influence of mTOR signaling on aging processes suggests that Secorapamycin A could be explored for its effects on healthspan and longevity, potentially offering a different therapeutic window compared to rapamycin. A broad-based screening approach using various disease-relevant cellular and animal models could uncover novel therapeutic opportunities for this unique compound.

Design and Synthesis of Next-Generation Secorapamycin A Analogues with Enhanced Specificity

The semi-synthetic nature of Secorapamycin A, derived from the ring-opening of rapamycin, provides a versatile scaffold for medicinal chemistry efforts. rsc.org The initial synthesis of esters and amides of Secorapamycin A demonstrated the feasibility of modifying its structure, although these early attempts did not yield significant improvements in activity. rsc.orgjst.go.jp

Future synthetic strategies should focus on creating analogues with enhanced specificity for its identified targets and improved pharmacological properties. This can be achieved through:

Structure-guided design: Utilizing structural data from X-ray crystallography or cryo-EM of Secorapamycin A-target complexes to design modifications that enhance binding affinity and selectivity. acs.org

Combinatorial chemistry: Generating libraries of Secorapamycin A analogues with diverse functional groups to systematically probe structure-activity relationships (SAR). nih.govmdpi.com

Bi-steric inhibitors: Exploring the development of bi-steric molecules that link Secorapamycin A to another pharmacophore to achieve novel mechanisms of action or enhanced target engagement. nih.gov

The goal of these synthetic efforts would be to produce next-generation compounds with optimized potency, selectivity, and drug-like properties, potentially leading to more effective and safer therapeutic agents.

Comprehensive In Vivo Pharmacological and Toxicological Profiling

A thorough understanding of the in vivo behavior of Secorapamycin A is essential for its potential clinical translation. While some initial pharmacokinetic studies have been conducted, a more comprehensive profiling is required. medchemexpress.commedchemexpress.com This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in various animal models.

Studies have shown that Secorapamycin A can be metabolized to dihydro sirolimus. medchemexpress.commedchemexpress.com Further investigation into its metabolic pathways, including the specific enzymes involved (e.g., CYP3A4), is necessary. acs.orgresearchgate.net

A comprehensive toxicological profile is also critical. Acute toxicity studies in rodents have been performed for rapamycin, but detailed, long-term toxicology studies specifically for Secorapamycin A are needed to identify any potential organ toxicities or other adverse effects. fda.gov This profiling should include a range of doses and treatment durations to establish a clear safety window. The data generated from these in vivo studies will be invaluable for assessing the therapeutic index of Secorapamycin A and its analogues and for guiding any future clinical development.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing Secorapamycin A’s structural stability in aqueous solutions?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC/MS) to monitor degradation products and confirm structural integrity. For example, in basic solutions, LC/MS analysis reveals primary degradation products like acid2 (m/z -930.6) and secorapamycin (m/z -912.6), while NMR spectroscopy (e.g., in THF-d₈/D₂O mixtures) can resolve cis/trans isomer ratios around the ring-opened amide bond . Controlled pH conditions (e.g., ammonium acetate buffers) are critical to minimize base-catalyzed degradation during analysis .

Q. How can researchers ensure reproducibility in stability studies of Secorapamycin A under varying pH conditions?

  • Methodological Answer : Standardize experimental protocols by (1) using inert solvents (e.g., THF/water mixtures) to avoid unintended catalysis, (2) maintaining precise temperature control, and (3) validating results with triplicate runs. For instance, kinetic studies in show that degradation rates in NaOH solutions differ significantly from those in neutral buffers, highlighting the need for pH documentation . Include statistical validation (e.g., standard deviations for isomer ratios) to account for variability .

Q. What are the key considerations when designing experiments to distinguish Secorapamycin A from its parent compound, rapamycin?

  • Methodological Answer : Focus on structural markers such as the pipecolic acid moiety (C1-C9) and the “southern” fragment (C28-C37). LC/MS can detect mass differences (e.g., m/z -948.6 for rapamycin vs. -912.6 for secorapamycin), while 2D NMR correlations (e.g., C28 and C31 in Scheme 2) help confirm regioselective degradation . Control experiments with rapamycin under identical conditions are essential to rule out cross-reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data when analyzing Secorapamycin A degradation products?

  • Methodological Answer : Address discrepancies by (1) cross-validating HPLC findings with orthogonal techniques like NMR (e.g., THF-d₈/D₂O spectra in Figure S10) and (2) isolating intermediates for structural elucidation. For example, identifies isobaric species (e.g., m/z -608.4) as H₂O-adducts of the “southern” fragment, which may co-elute with other degradants. Use time-resolved sampling to track kinetic pathways and differentiate primary vs. secondary products .

Q. What mechanistic insights explain the pH-dependent isomerization of Secorapamycin A’s amide bond?

  • Methodological Answer : Proposed mechanisms (Scheme 2 in ) suggest base-catalyzed ring-opening followed by acid-catalyzed recyclization. In acidic conditions (e.g., 0.025% trifluoroacetic acid), cis/trans isomer ratios shift from 0.3 to 0.9 due to protonation effects, as shown by NMR . Advanced molecular dynamics simulations could model energy barriers for isomerization, while isotopic labeling (e.g., deuterated solvents) may clarify reversible steps .

Q. How should researchers approach conflicting data on Secorapamycin A’s degradation kinetics in organic vs. aqueous environments?

  • Methodological Answer : Reconcile differences by (1) isolating solvent-specific effects (e.g., THF stabilizes intermediates vs. water promoting hydrolysis) and (2) employing Arrhenius plots to compare activation energies. notes that THF/water mixtures slow isomerization relative to pure aqueous NaOH, suggesting solvent polarity modulates reaction rates . Use controlled aging studies (e.g., 24-hour timepoints) to quantify solvent impacts .

Methodological Best Practices

  • Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in degradation mechanisms or structural dynamics .
  • Statistical Rigor : Report numerical data to ≤3 significant figures, reflecting instrument precision (e.g., HPLC retention times ±0.1 min) .
  • Ethical Reporting : Avoid “adjusting” chromatographic peak areas to fit hypothesized degradation models; instead, document all observed intermediates, even if unexplained .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.